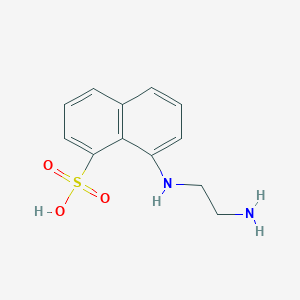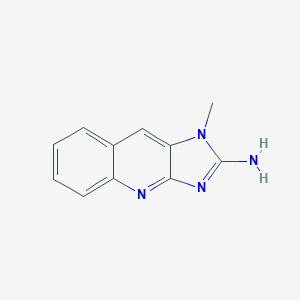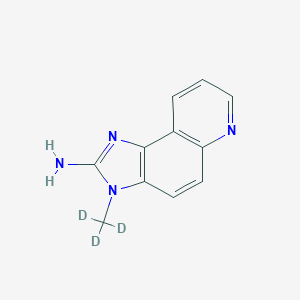
N2-Benzoylguanosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N2-Benzoylguanosine and its derivatives involves several key steps, including protection of the guanosine molecule, introduction of the benzoyl group at the N2 position, and subsequent purification. A study by Neilson, Wastrodowski, and Werstiuk (1973) described the synthesis of N2-benzoyl-2′-O-tetrahydropyranylguanosine, illustrating a method for incorporating protected derivatives of guanosine into oligoribonucleotide synthesis (Neilson, Wastrodowski, & Werstiuk, 1973).
Applications De Recherche Scientifique
Oligoribonucleotide Synthesis
Synthesis of Oligoribonucleotides : N2-Benzoylguanosine plays a crucial role in the synthesis of oligoribonucleotides, particularly in preparing derivatives necessary for phosphotriester oligonucleotide synthesis. The treatment of N2-benzoylguanosine with certain reagents leads to the formation of desired acetates used in this synthesis (Gregoire & Neilson, 1978).
Preparation of Ribonucleoside Bisketals : N2-Benzoylguanosine is also involved in the preparation of ribonucleoside 2',5'-bisketals, a key process in oligoribonucleotide synthesis. This involves conversion into 3′-acetates and subsequent treatment to yield bisketals (Green et al., 1970).
Modification of Oligoribonucleotides
- Incorporation into Oligoribonucleotides : The incorporation of N2-benzoylguanosine derivatives into oligoribonucleotides, such as in the modification of the hammerhead ribozyme, demonstrates its utility in modifying nucleic acid structures (Adams et al., 1995).
Chemical Reactions and Derivatives
Formation of Phosphorylating Agents : N2-Benzoylguanosine reacts under certain conditions to form useful phosphorylating agents. This reaction showcases its potential in creating compounds necessary for further chemical synthesis (Takaku et al., 1982).
Interaction with Carcinogenic Compounds : Studies on the interaction of N-benzoyloxy derivatives with deoxyguanosine provide insights into its reactivity, particularly in the context of carcinogenic processes (Tarpley et al., 1980).
Biological Applications
Intraocular Pressure Regulation : N2-Benzoylguanosine analogs have been studied for their potential in reducing intraocular pressure, indicating a therapeutic application in ophthalmology (Stein & Clack, 1994).
Synthesis of Nucleoside Analogues : Efficient synthesis methods for N2-Benzoylguanosine derivatives highlight its importance in creating nucleoside analogues for therapeutic and biological research purposes (Li & Piccirilli, 2006).
Reactivity in Heterocyclic Compound Synthesis : N2-Benzoylguanosine derivatives are used in synthesizing various heterocyclic compounds with potential biological activity, demonstrating its versatility as a precursor in medicinal chemistry (Mohareb et al., 2007).
Safety and Hazards
N2-Benzoylguanosine is classified under GHS07 and its hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is classified as Acute Tox. 4 Oral for hazard classifications .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27)/t9-,11-,12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJANWNNBJHRS-UBEDBUPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Benzoylguanosine | |
CAS RN |
3676-72-0 | |
| Record name | N-Benzoylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the phosphorylation reaction described in the first research paper?
A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific N2-Benzoylguanosine derivatives, which could be valuable for various biological studies.
Q2: How does the second research paper connect N2-Benzoylguanosine to potential DNA damage?
A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of N2-Benzoylguanosine as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming N2-Benzoylguanosine. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)



![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)


![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)